molecular formula C8H5ClF2O B118589 2-(3,5-Difluorophenyl)Ethanoyl Chloride CAS No. 157033-24-4

2-(3,5-Difluorophenyl)Ethanoyl Chloride

Cat. No. B118589
M. Wt: 190.57 g/mol
InChI Key: WMVPARKLYWQLNN-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)Ethanoyl Chloride is a chemical compound with the molecular formula C8H5ClF2O and a molecular weight of 190.574 . It is also known by other names such as 2-3,5-difluorophenyl ethanoyl chloride, 2-3,5-difluorophenyl acetyl chloride, 3,5-difluorophenylacetyl chloride, benzeneacetyl chloride, 3,5-difluoro, benzeneacetyl chloride,3,5-difluoro, acmc-20dux9, 3.5-difluorophenylacetyl chloride, 3,5-difluorophenyl acetyl chloride, 3,5-difluorophenyl-acetyl chloride, 3,5-difluoro-phenyl-acetyl chloride .


Molecular Structure Analysis

The molecular structure of 2-(3,5-Difluorophenyl)Ethanoyl Chloride is represented by the SMILES notation C1=C (C=C (C=C1F)F)CC (=O)Cl . This compound contains a benzene ring substituted with two fluorine atoms and an acetyl chloride group.


Chemical Reactions Analysis

While specific chemical reactions involving 2-(3,5-Difluorophenyl)Ethanoyl Chloride were not found in the search results, it’s important to note that acyl chlorides, such as this compound, are typically very reactive. They can undergo a variety of reactions, including Friedel-Crafts acylation and reactions with water, alcohols, and carboxylic acids to form carboxylic acids, esters, and anhydrides, respectively .

Scientific Research Applications

Enzymatic Synthesis of Chiral Intermediates : The enzymatic process for synthesizing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for Ticagrelor production, showcases a practical application of enzyme catalysis. The process, utilizing ketoreductase KR-01, achieves near-complete conversion with high enantiomeric excess, demonstrating the efficiency and green nature of enzymatic methods in synthesizing complex molecules (Guo et al., 2017).

Luminescent Organic Compounds Synthesis : In another application, (hetero)aroyl chlorides, including compounds similar to 2-(3,5-Difluorophenyl)Ethanoyl Chloride, are used in a three-component synthesis to produce luminescent thiophenes. This process highlights the role of such compounds in synthesizing materials with potential applications in electronic and photonic devices (Teiber & Müller, 2012).

Environmental Remediation : Nanoscale iron particles, including bimetallic compositions, demonstrate the potential for complete reduction of chlorinated ethenes, suggesting a use for compounds like 2-(3,5-Difluorophenyl)Ethanoyl Chloride in creating reactive materials for environmental cleanup, particularly in groundwater treatment (Lien & Zhang, 2001).

Antipathogenic Applications : Research on new thiourea derivatives, incorporating similar structural motifs to 2-(3,5-Difluorophenyl)Ethanoyl Chloride, indicates significant anti-microbial and antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This points to a potential application in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Iridium-Catalyzed Syntheses : The use of aroyl chlorides in iridium-catalyzed reactions to produce substituted naphthalenes and anthracenes showcases a synthetic application where compounds like 2-(3,5-Difluorophenyl)Ethanoyl Chloride could be useful. This method allows for efficient synthesis of complex aromatic compounds with potential applications in organic electronics and pharmaceuticals (Yasukawa, Satoh, Miura, & Nomura, 2002).

Safety And Hazards

2-(3,5-Difluorophenyl)Ethanoyl Chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . It is also moisture sensitive . Proper protective measures, including wearing protective gloves, clothing, and eye/face protection, should be taken when handling this compound .

properties

IUPAC Name

2-(3,5-difluorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-8(12)3-5-1-6(10)4-7(11)2-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVPARKLYWQLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382241
Record name 2-(3,5-Difluorophenyl)Ethanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorophenyl)Ethanoyl Chloride

CAS RN

157033-24-4
Record name 3,5-Difluorobenzeneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157033-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Difluorophenyl)Ethanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,5-Difluorophenylacetic acid (30 g, 0.174 mol) (Aldrich) was dissolved in dichloromethane and this solution was cooled to 0° C. DMF (0.5 mL. catalytic) was added followed by the dropwise addition of oxalyl chloride (18 mL. 0.20 mol) over a 5 minute period. The reaction was stirred for 3 h and then rotoevaporated at reduced pressure to give an oil which was placed on a high vacuum pump for1 h to afford 3,5-difluorophenylacetyl chloride as a thin yellow oil. Other acid chlorides can be prepared in a similar manner.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture 3,5-difluorophenylacetic acid (100 g, 0.58 mmol) and thionyl chloride (13.7M, 100 mL, 1.37 mol) was stirred for 15 hours at room temperature. Evaporation gave 3,5-difluorophenylacetyl chloride as an oily residue. A stirred suspension of aluminum chloride (154 g, 1.16 mmol) in 1 L of methylene chloride was cooled to -65° C. and the acid chloride in 200 mL of methylene chloride was added dropwise such that the reaction temperature did not exceed -60° C. Ethylene gas was bubbled through the suspension at a rapid rate for 10 minutes at -65° C. The reaction mixture was allowed to warm to 0° C. over 2 hours, then cooled to -10° C. and treated with 500 mL of water. The organic layer was separated, washed with 100 mL of aqueous sodium chloride, and then dried over magnesium sulfate. The mixture was filtered and the filtrate was concentrated under reduced pressure. Distillation of the residue in vacuo (bp 90°-110° C. [1.0 to 0.7 mm]) gave a clear distillate. Redistillation (bp 100°-105° C. [0.3 mm]) gave 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-one (73.56 g, 0.342 mol) as a white solid, m.p. 46° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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